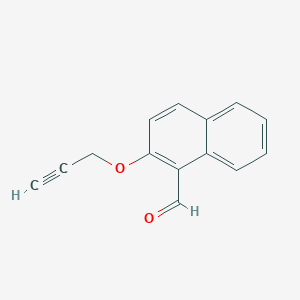

2-(2-Propynyloxy)-1-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-prop-2-ynoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h1,3-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBARMTULNYTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366457 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58758-48-8 | |

| Record name | 2-[(Prop-2-yn-1-yl)oxy]naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Propynyloxy)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2-Propynyloxy)-1-naphthaldehyde, a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, provides a detailed experimental protocol for its synthesis via Williamson etherification, and presents its spectral data for characterization. This guide is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug development, highlighting the compound's role as a versatile building block for more complex molecules.

Chemical and Physical Properties

This compound is a solid organic compound. Its core structure consists of a naphthalene ring substituted with an aldehyde group and a propargyloxy group. The presence of the terminal alkyne in the propargyloxy moiety makes it a valuable precursor for click chemistry and further functionalization.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Melting Point | 108-112 °C | [1] |

| Boiling Point | 393.2 °C at 760 mmHg | [1] |

| Flash Point | 189.7 °C | [1] |

| Density | 1.194 g/cm³ | [1] |

| Refractive Index | 1.655 | [1] |

| Vapor Pressure | 2.17E-06 mmHg at 25°C | [1] |

| LogP | 2.664 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Spectral Data

Characterization of this compound is typically achieved through spectroscopic methods. The following table summarizes the key spectral data.[1]

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.92 (1H, s, CHO), 9.30 (1H, d, J=8.8 Hz, H-8), 8.08 (1H, d, J=9.0 Hz, H-4), 7.81 (1H, d, J=8.0 Hz, H-5), 7.65 (1H, m, J=8.4, 5.6, 1.2 Hz, H-7), 7.47 (1H, dd, J=8.0, 0.8 Hz, H-6), 7.40 (1H, d, J=9.0 Hz, H-3), 4.96 (2H, d, J=2.4 Hz, OCH₂), 2.61 (1H, t, J=2.4 Hz) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 192.00, 161.90, 137.31, 131.44, 129.91, 129.11, 128.26, 125.22, 125.11, 117.99, 113.99, 77.68, 76.82, 57.38 |

| Infrared (IR) (Neat, cm⁻¹) | 3250, 2894, 2117, 1651 |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through a Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Reaction Scheme:

References

2-(2-Propynyloxy)-1-naphthaldehyde synthesis from 2-hydroxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-Propynyloxy)-1-naphthaldehyde from 2-hydroxy-1-naphthaldehyde. The primary synthetic route is the Williamson ether synthesis, a robust and widely utilized method for preparing ethers. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow.

Reaction Overview

The synthesis of this compound is achieved through the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of a base. This reaction, a classic example of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The base, typically potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-hydroxy-1-naphthaldehyde to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of propargyl bromide, displacing the bromide ion and forming the desired ether product.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and a closely related analogue, providing a baseline for experimental design.

| Parameter | Value | Compound | Reference |

| Reactants | 2-hydroxy-1-naphthaldehyde, Propargyl bromide, K₂CO₃ | This compound | [4] |

| Solvent | Acetone | 4-(2-propynyloxy) benzaldehyde | [5] |

| Yield | 83% | 4-(2-propynyloxy) benzaldehyde | [5] |

| Reaction Time | 5 hours (2 hours addition, 3 hours reflux) | 4-(2-propynyloxy) benzaldehyde | [5] |

| Reaction Temperature | Reflux (approx. 60°C) | 4-(2-propynyloxy) benzaldehyde | [5] |

| Melting Point | 108-112°C | This compound | [6] |

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 4-(2-propynyloxy) benzaldehyde and is expected to yield the desired product efficiently.[5]

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Propargyl bromide (3-bromopropyne)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus (Büchner funnel and flask)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, suspend 2-hydroxy-1-naphthaldehyde and anhydrous potassium carbonate in anhydrous acetone.

-

Initiation: Heat the suspension to reflux (approximately 60°C) with vigorous stirring under a nitrogen atmosphere.

-

Addition of Propargyl Bromide: Add propargyl bromide dropwise to the refluxing mixture over a period of 2 hours.

-

Reaction Completion: Continue to heat the reaction mixture at reflux for an additional 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the excess potassium carbonate and wash the solid residue with acetone.

-

Combine the filtrates and wash with a saturated aqueous solution of NaHCO₃, followed by a saturated aqueous solution of NaCl.

-

Separate the aqueous phase and extract it with diethyl ether.

-

-

Isolation and Purification:

-

Combine all organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent using a rotary evaporator.

-

To induce crystallization, cool the concentrated solution in a refrigerator.

-

Collect the resulting crystals by filtration and wash with cold diethyl ether.

-

-

Characterization: The structure of the final product, this compound, can be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[4]

Visualizing the Process

To further elucidate the synthesis, the following diagrams illustrate the reaction pathway and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to 2-(2-Propynyloxy)-1-naphthaldehyde (CAS: 58758-48-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Propynyloxy)-1-naphthaldehyde is a versatile bifunctional organic compound featuring a naphthalene core, an aldehyde group, and a terminal alkyne functionality. Its unique structure makes it a valuable intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceuticals, advanced materials, and specialized dyes.[1][2] The presence of the propargyl ether group provides a reactive handle for "click chemistry," a class of highly efficient and specific reactions, enabling the facile conjugation of this naphthaldehyde moiety to other molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 58758-48-8 | [1][3] |

| Molecular Formula | C₁₄H₁₀O₂ | [2][3] |

| Molecular Weight | 210.23 g/mol | [2][3] |

| Melting Point | 108-112 °C | [2] |

| Boiling Point | 393.2 °C at 760 mmHg | [2] |

| Flash Point | 189.7 °C | [2] |

| Density | 1.194 g/cm³ | [2] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | Not well-documented | [2] |

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| ¹H NMR | ~10.5 | s | - | Aldehyde (-CHO) | |

| ~7.3-8.2 | m | - | Aromatic (Ar-H) | ||

| ~4.9 | d | ~2.4 | Methylene (-OCH₂) | [4] | |

| ~2.5 | t | ~2.4 | Acetylenic (-C≡CH) | [4] | |

| ¹³C NMR | ~190 | - | - | Aldehyde Carbonyl (C=O) | [5] |

| ~115-160 | - | - | Aromatic & Alkene Carbons | [5] | |

| ~75-80 | - | - | Alkyne Carbons (-C≡C-) | [5] | |

| ~56 | - | - | Methylene Carbon (-OCH₂) | [5] |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is based on analogous structures and general chemical shift ranges.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3290 | Strong | ≡C-H stretch (alkyne) | |

| ~3060 | Medium | Ar-H stretch | |

| ~2880 | Medium | Aldehyde C-H stretch | |

| ~2120 | Weak | C≡C stretch (alkyne) | |

| ~1680 | Strong | C=O stretch (aldehyde) | |

| ~1600, 1580, 1510 | Medium-Strong | C=C stretch (aromatic) | |

| ~1250 | Strong | Ar-O-C stretch (ether) |

Note: Predicted values based on typical functional group absorptions.

Mass Spectrometry (MS)

| m/z | Interpretation | Reference(s) |

| 210.07 | [M]⁺ (Calculated Exact Mass: 210.0681) | [1] |

| 181 | [M-CHO]⁺ | |

| 171 | [M-C₃H₃O]⁺ | |

| 115 | Naphthalene fragment |

Note: Fragmentation patterns are predicted based on the structure.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the Williamson ether synthesis from 2-hydroxy-1-naphthaldehyde and propargyl bromide.[1] The following is a detailed experimental protocol adapted from this literature.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Materials:

-

2-Hydroxy-1-naphthaldehyde

-

Propargyl bromide (80% in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the crude residue in dichloromethane and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Applications in Research and Drug Development

While direct biological activity data for this compound is not extensively reported, its structural features suggest significant potential in several areas of research and development.

Precursor for Biologically Active Molecules

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The aldehyde functionality of this compound serves as a key reactive site for the synthesis of various derivatives, such as Schiff bases, which are known to possess biological activities.[9]

Utility in "Click Chemistry"

The terminal alkyne of the propargyl group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11] This reaction allows for the efficient and specific covalent linkage of the naphthaldehyde moiety to molecules containing an azide group, such as peptides, proteins, or other small molecules, to create novel conjugates with potential therapeutic or diagnostic applications.[][13][14]

Figure 2. Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This "click" reactivity opens avenues for its use in:

-

Drug Discovery: Rapidly generating libraries of complex molecules for high-throughput screening.

-

Bioconjugation: Attaching the naphthaldehyde scaffold to biomolecules for targeted delivery or imaging.

-

Materials Science: Incorporating the molecule into polymers to create materials with tailored properties.[2]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the direct interaction of this compound with cellular signaling pathways. However, based on the known activities of related naphthaldehyde and naphthol derivatives, it is plausible that this compound or its derivatives could interact with various cellular targets. For instance, some naphthalene derivatives have been shown to act as enzyme inhibitors or to induce apoptosis in cancer cells.[6][8] Future research is warranted to explore the biological profile of this compound and its potential to modulate specific signaling pathways.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for applications in medicinal chemistry, materials science, and dye chemistry. Its straightforward synthesis and the presence of two distinct reactive functionalities—an aldehyde and a terminal alkyne—make it an attractive building block for the creation of complex molecular architectures. The ability to participate in "click chemistry" reactions further enhances its utility, providing a powerful tool for researchers in drug discovery and bioconjugation. While its own biological activity remains to be fully elucidated, its role as a versatile precursor for a wide range of derivatives makes it a compound of considerable interest for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

- 14. dergipark.org.tr [dergipark.org.tr]

Physical and chemical characteristics of 2-(2-Propynyloxy)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-(2-Propynyloxy)-1-naphthaldehyde, a versatile bifunctional molecule with significant potential in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Characteristics

This compound, with the CAS number 58758-48-8, is a solid organic compound.[1] Its core structure consists of a naphthalene ring substituted with an aldehyde group and a propargyloxy ether group. This unique combination of a reactive aldehyde and a terminal alkyne makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 58758-48-8 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 108-112 °C | [2] |

| Boiling Point | 393.2 °C at 760 mmHg | [2] |

| Density | 1.194 g/cm³ | [2] |

| Solubility | Information not readily available, but likely soluble in common organic solvents like dichloromethane, chloroform, and acetone. |

Synthesis Protocol

The most direct synthetic route to this compound is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-1-naphthaldehyde and propargyl bromide.

Experimental Protocol: O-Propargylation of 2-hydroxy-1-naphthaldehyde

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Propargyl bromide (80% solution in toluene is common)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-1-naphthaldehyde (1.0 equivalent) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension vigorously at room temperature for 10-15 minutes.

-

Add propargyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or maintain at room temperature to 50 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization to afford pure this compound.

Caption: Synthesis workflow for this compound.

Spectral Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aldehyde proton (-CHO): A singlet between δ 9.5-10.5 ppm.

-

Naphthalene aromatic protons: A series of doublets, triplets, and multiplets in the region of δ 7.0-8.5 ppm.

-

Methylene protons (-O-CH₂-C≡CH): A doublet around δ 4.8-5.0 ppm.

-

Acetylenic proton (-C≡CH): A triplet around δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aldehyde carbonyl carbon (-CHO): A signal in the range of δ 190-200 ppm.

-

Naphthalene aromatic carbons: Multiple signals between δ 110-140 ppm.

-

Alkynyl carbons (-C≡CH): Two signals around δ 75-85 ppm.

-

Methylene carbon (-O-CH₂-): A signal in the region of δ 55-65 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The exact mass would be approximately 210.0681 m/z for [M]⁺ and 211.0759 m/z for [M+H]⁺.

-

Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the propargyl group, the formyl group, and characteristic fragmentation of the naphthalene core.

Reactivity and Applications

The chemical reactivity of this compound is dominated by its two key functional groups: the aldehyde and the terminal alkyne.

-

Aldehyde Group: This group can undergo a wide range of classical aldehyde reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazines, respectively. These reactions are fundamental in the synthesis of various pharmaceutical and agrochemical compounds.

-

Terminal Alkyne (Propargyl Group): The presence of the terminal alkyne makes this molecule an excellent substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the facile conjugation of the naphthaldehyde moiety to a wide variety of azide-containing molecules, including biomolecules, polymers, and fluorescent dyes.

Caption: Key reactive sites and potential transformations.

Applications in Drug Development and Research

-

Scaffold for Novel Therapeutics: The naphthalene core is a privileged structure in medicinal chemistry. By utilizing the aldehyde and alkyne handles, a diverse library of compounds can be synthesized for screening against various biological targets.

-

Bioconjugation and Chemical Probes: The ability to participate in click chemistry makes it a valuable tool for attaching the naphthaldehyde moiety to proteins, nucleic acids, or other biomolecules to create chemical probes for studying biological processes.

-

Materials Science: The rigid naphthalene structure and the reactive functional groups allow for its incorporation into polymers and other materials to impart specific optical or electronic properties.

Safety and Handling

Detailed toxicological data for this compound is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by trained professionals in a suitably equipped laboratory.

References

Spectroscopic Profile of 2-(2-Propynyloxy)-1-naphthaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(2-Propynyloxy)-1-naphthaldehyde, a valuable precursor in medicinal chemistry and materials science. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in drug development and organic synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.92 | s | - | 1H | CHO |

| 9.30 | d | 8.8 | 1H | H-8 |

| 8.08 | d | 9.0 | 1H | H-4 |

| 7.81 | d | 8.0 | 1H | H-5 |

| 7.65 | m | 8.4, 5.6, 1.2 | 1H | H-7 |

| 7.47 | dd | 8.0, 0.8 | 1H | H-6 |

| 7.40 | d | 9.0 | 1H | H-3 |

| 4.96 | d | 2.4 | 2H | OCH₂ |

| 2.61 | t | 2.4 | 1H | C≡CH |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)[1]

| Chemical Shift (δ) ppm | Assignment |

| 192.00 | CHO |

| 161.90 | C-2 |

| 137.31 | C-8a |

| 131.44 | C-4 |

| 129.91 | C-8 |

| 129.11 | C-5 |

| 128.26 | C-7 |

| 125.22 | C-6 |

| 125.11 | C-4a |

| 117.99 | C-1 |

| 113.99 | C-3 |

| 77.68 | C ≡CH |

| 76.82 | C≡C H |

| 57.38 | OCH₂ |

Table 3: Infrared (IR) Spectroscopic Data (Neat)[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3250 | ≡C-H stretch |

| 2894 | C-H stretch (aromatic/aliphatic) |

| 2117 | C≡C stretch |

| 1651 | C=O stretch (aldehyde) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 210.07 | [M]⁺ (Calculated for C₁₄H₁₀O₂) |

Experimental Protocols

Synthesis: The title compound, this compound, was synthesized via a Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl group of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of a base. The reaction can be effectively carried out using sonication, which has been shown to improve reaction times and yields.[1]

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum was obtained from a neat sample of the compound.

-

Mass Spectrometry: While a specific experimental protocol for mass spectrometry was not detailed in the primary source, standard techniques such as electron ionization (EI) or electrospray ionization (ESI) would be suitable for determining the molecular weight of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

References

Navigating the Physicochemical Landscape of 2-(2-Propynyloxy)-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Propynyloxy)-1-naphthaldehyde is a versatile bifunctional molecule holding significant promise as a building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which govern its handling, reactivity, and bioavailability. This in-depth technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. In the absence of extensive direct experimental data for this specific compound, this guide leverages established chemical principles, data from analogous structures, and standardized experimental protocols to offer a robust framework for its practical application. Detailed methodologies for determining solubility and stability are presented to empower researchers in generating specific data for their unique applications.

Introduction

This compound, with the molecular formula C₁₄H₁₀O₂ and a molecular weight of 210.23 g/mol , is an aromatic aldehyde functionalized with a propargyl ether group.[1] This unique combination of a reactive aldehyde and a versatile alkyne moiety makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including potential pharmaceutical agents and novel materials. The naphthaldehyde core provides a rigid, aromatic scaffold, while the propargyl group is amenable to various coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Despite its synthetic potential, a comprehensive understanding of its fundamental physicochemical properties, such as solubility in various solvent systems and its stability under diverse environmental conditions, remains largely undocumented in publicly accessible literature. This guide aims to bridge this knowledge gap by providing a detailed discussion of its expected behavior and by outlining rigorous experimental protocols for its characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that solubility data is largely unavailable and must be determined experimentally.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Comment |

| Molecular Formula | C₁₄H₁₀O₂ | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on melting point. |

| Melting Point | 108-112 °C | [2] |

| Boiling Point | 393.2 °C at 760 mmHg | [2] |

| Density | 1.194 g/cm³ | [2] |

| Solubility in Water | Predicted to be very low. | Aromatic aldehydes are generally insoluble in water.[3] |

| Solubility in Organic Solvents | Predicted to be soluble in common organic solvents. | Naphthaldehydes are generally soluble in organic solvents.[3] |

| pKa | Not available. | The molecule lacks strongly acidic or basic functional groups. |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, formulation, and biological studies. While specific quantitative data for this compound is not available, its solubility profile can be inferred from its structural components: a large, hydrophobic naphthalene ring and a polar aldehyde group, modified by a moderately polar propargyl ether.

Predicted Solubility

-

Aqueous Solubility: The large, nonpolar naphthalene core is expected to dominate the molecule's properties, leading to very low solubility in water. Aromatic aldehydes, in general, exhibit poor aqueous solubility.[3]

-

Organic Solvent Solubility: It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. This is characteristic of naphthaldehyde derivatives.[3] A qualitative prediction of its solubility in various solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The large aromatic system will interact favorably with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Very Good | These solvents can engage in dipole-dipole interactions with the aldehyde and ether functionalities. |

| Polar Protic | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the aldehyde and ether oxygens may be outweighed by the large hydrophobic core. |

| Aqueous | Water, Buffers (pH 7.4) | Very Low/Insoluble | The hydrophobic nature of the naphthalene ring is the dominant factor. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

Protocol 1: Isothermal Shake-Flask Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the temperature.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated solution with a suitable solvent.

-

Determine the concentration of the compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor.

-

A general workflow for this process is depicted in the following diagram:

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

Predicted Stability

-

Thermal Stability: The compound has a relatively high melting point (108-112 °C), suggesting good thermal stability under normal storage conditions. However, at elevated temperatures, degradation may occur, potentially involving polymerization of the alkyne group or decomposition of the aldehyde.[4][5][6][7][8]

-

Photostability: Naphthalene derivatives can be susceptible to photodegradation upon exposure to UV light.[9] It is therefore advisable to store the compound in amber vials or protected from light.

-

pH Stability:

-

Acidic Conditions: Ethers are generally susceptible to cleavage under strong acidic conditions.[10][11][12] The propargyl ether linkage in this compound may undergo hydrolysis under strongly acidic pH, although it is expected to be relatively stable in moderately acidic to neutral conditions.

-

Basic Conditions: The compound is expected to be relatively stable under basic conditions. The absence of easily hydrolyzable esters or other base-labile groups suggests good stability. However, very strong basic conditions could potentially lead to reactions involving the aldehyde or alkyne functionalities.

-

Hydrolytic Stability: The propargyl ether bond is generally stable to hydrolysis under neutral pH.[13]

-

The key factors influencing the stability of the propargyl ether linkage are illustrated below:

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Protocol 2: Forced Degradation and Stability Indicating Method Development

-

Forced Degradation Studies:

-

Acidic/Basic Hydrolysis: Dissolve the compound in a suitable solvent and treat with solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and a solution to UV and visible light.

-

-

Development of a Stability-Indicating HPLC Method:

-

Analyze the samples from the forced degradation studies using HPLC.

-

Develop an HPLC method that can separate the parent compound from all significant degradation products. This typically involves optimizing the column, mobile phase, and gradient.

-

Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is free from co-eluting impurities.

-

-

Formal Stability Studies:

-

Store the compound under controlled long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

-

Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months) using the validated stability-indicating HPLC method.

-

Monitor for the appearance of degradation products and any change in the physical appearance of the compound.

-

The workflow for a typical stability study is outlined below:

Conclusion

This compound is a molecule of significant interest for synthetic and medicinal chemists. While specific experimental data on its solubility and stability are limited, this guide provides a robust framework based on established chemical principles and the properties of analogous compounds. It is predicted to have low aqueous solubility but good solubility in common organic solvents. The compound is expected to be reasonably stable under standard storage conditions, but potential degradation pathways under harsh acidic, thermal, or photolytic stress should be considered. The detailed experimental protocols provided herein will enable researchers to generate the specific, quantitative data required for their applications, thereby facilitating the effective and safe use of this versatile chemical building block. It is strongly recommended that experimental verification of these properties be conducted prior to any significant use in research or development.

References

- 1. This compound | C14H10O2 | CID 2068128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Ether cleavage - Wikipedia [en.wikipedia.org]

- 12. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 13. The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Propynyloxy)-1-naphthaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Propynyloxy)-1-naphthaldehyde is a versatile synthetic intermediate that has garnered interest in the field of medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and a terminal alkyne, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its discovery and history as a research chemical, its synthesis, key physicochemical properties, and its burgeoning role in the development of novel therapeutic agents, particularly in the realm of oncology. Detailed experimental protocols for its synthesis and for the evaluation of its derivatives' biological activity are presented, alongside visualizations of synthetic workflows and a key signaling pathway implicated in the mechanism of action of its derivatives.

Discovery and History

While a singular, storied discovery of this compound is not prominent in the scientific literature, its emergence is intrinsically linked to the broader exploration of O-propargylated aromatic aldehydes as key intermediates in organic synthesis. The propargyl group (prop-2-yn-1-yl) is a highly versatile functional group, enabling a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,2,3-triazoles. The parent molecule, 2-hydroxy-1-naphthaldehyde, has a longer history, with established synthesis methods like the Reimer-Tiemann reaction being known for over a century. The preparation of this compound is a straightforward derivatization of this precursor, and its utility has grown with the increasing application of click chemistry in drug discovery and materials science. It is now widely available as a research chemical, serving as a starting material for the synthesis of more complex molecules with potential biological activities.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis, starting from 2-hydroxy-1-naphthaldehyde and propargyl bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Propargyl bromide (1.5 eq) is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted twice more with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Logical Workflow for Synthesis and Evaluation

Caption: Workflow from synthesis to biological evaluation.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Solid |

| Melting Point | 108-112 °C |

| Boiling Point | 393.2 °C at 760 mmHg |

| CAS Number | 58758-48-8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Applications in Drug Discovery

The unique chemical architecture of this compound makes it a valuable scaffold for the development of novel therapeutic agents. The terminal alkyne is particularly useful for the construction of 1,2,3-triazole rings via "click" chemistry, a reaction known for its high efficiency and biocompatibility. This has led to the exploration of its derivatives in various therapeutic areas, with a significant focus on oncology.

Derivatives of naphthaldehyde have shown promise as inhibitors of various enzymes and protein-protein interactions that are crucial for cancer cell survival and proliferation. The naphthalene core can be tailored to fit into hydrophobic pockets of target proteins, while the appended functionalities, often introduced via the propargyl group, can form specific interactions to enhance binding affinity and selectivity.

Targeting the EGFR/PI3K/Akt Signaling Pathway in Cancer

A critical signaling pathway that is often dysregulated in many types of cancer is the Epidermal Growth Factor Receptor (EGFR)/Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[1] Constitutive activation of this pathway, through mutations or overexpression of its components, is a hallmark of many tumors. Consequently, inhibitors of this pathway are a major focus of modern cancer drug discovery.

Recent studies have shown that novel naphthoquinone-naphthol derivatives can induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway.[1] This suggests that the naphthaldehyde scaffold, present in this compound, is a promising starting point for the design of new inhibitors targeting this critical oncogenic pathway. The mechanism involves the inhibition of key kinases in the pathway, leading to the dephosphorylation and activation of pro-apoptotic proteins and the suppression of anti-apoptotic signals.

EGFR/PI3K/Akt Signaling Pathway and Apoptosis Regulation

Caption: EGFR/PI3K/Akt pathway in cell survival and apoptosis.

Key Experimental Protocols for Biological Evaluation

To assess the potential of derivatives of this compound as anticancer agents, a variety of in vitro assays are employed. A fundamental first step is to determine the cytotoxicity of the compounds against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT116, PC9, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compound (derivative of this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubation with MTT: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization of Formazan: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. While its own history is that of a synthetic intermediate, its utility in the construction of novel molecular entities with significant biological potential is clear. The ability to easily introduce diverse functionalities via the propargyl group, combined with the favorable properties of the naphthaldehyde scaffold, makes it an attractive starting point for the development of new therapeutic agents. In particular, its application in the design of inhibitors of key cancer-related signaling pathways, such as the EGFR/PI3K/Akt pathway, highlights its importance for researchers and scientists in the field of drug development. The protocols and data presented in this guide offer a solid foundation for the synthesis, evaluation, and further exploration of this promising chemical entity.

References

Theoretical Framework for the Analysis of 2-(2-Propynyloxy)-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2-(2-Propynyloxy)-1-naphthaldehyde, a naphthalene derivative with potential applications in organic synthesis and materials science.[1] While extensive dedicated theoretical studies on this specific molecule are not widely published, this document outlines the established computational and experimental protocols that would be employed for its characterization. By leveraging methodologies applied to analogous compounds, we present a predictive analysis of its structural, spectroscopic, and electronic properties. This guide is intended to serve as a foundational resource for researchers undertaking novel investigations into this compound, particularly in the fields of medicinal chemistry and materials science. The methodologies detailed herein are grounded in Density Functional Theory (DFT), spectroscopic analysis, and molecular docking simulations.

Introduction

This compound, with the molecular formula C₁₄H₁₀O₂ and a molecular weight of 210.23 g/mol , is an organic intermediate recognized for its utility in the synthesis of dyes, pigments, and potentially novel pharmaceutical compounds.[1][2] Its structure, featuring a naphthaldehyde core functionalized with a propargyl ether group, presents a unique combination of a fluorescent backbone and a reactive alkyne moiety.[3] The naphthaldehyde portion is a well-known fluorophore, while the terminal alkyne of the propargyloxy group is amenable to "click" chemistry reactions, making it a versatile building block for creating more complex molecules. This guide details the theoretical approaches necessary to fully elucidate the molecular characteristics of this compound, providing a roadmap for future experimental and computational research.

Molecular Structure and Optimization

The initial step in the theoretical analysis involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

Computational Protocol: Geometry Optimization

Density Functional Theory (DFT) is the method of choice for geometry optimization due to its balance of accuracy and computational efficiency.[4][5]

-

Method: DFT

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p). This set is robust for organic molecules, providing a good description of polarization and diffuse electron functions.

-

Software: Gaussian 09W or similar quantum chemistry software package.[5]

-

Procedure: The initial molecular structure of this compound is drawn using molecular visualization software. This structure is then used as the input for the DFT calculation. The geometry is optimized until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.[6]

A logical workflow for the computational analysis is presented below.

Caption: Workflow for theoretical analysis of the target molecule.

Spectroscopic Properties

Theoretical calculations are invaluable for interpreting experimental spectra. The optimized molecular geometry allows for the simulation of FT-IR, NMR, and UV-Vis spectra.

Vibrational Analysis (FT-IR)

Vibrational frequency calculations based on the optimized geometry predict the positions of absorption bands in the infrared spectrum.

Experimental Protocol: The FT-IR spectrum would be recorded using a spectrometer (e.g., PerkinElmer or Bruker) in the 4000–400 cm⁻¹ range.[5] The sample would be prepared as a KBr pellet.

Theoretical Protocol: The vibrational frequencies are calculated at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)). The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors. Potential Energy Distribution (PED) analysis is used to assign the vibrational modes to specific functional groups.[5]

Table 1: Predicted Vibrational Frequencies (FT-IR) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| C-H stretch (alkyne) | ≡C-H | ~3300 | 3310 - 3290 |

| C-H stretch (aromatic) | Ar-H | ~3060 | 3100 - 3000 |

| C≡C stretch (alkyne) | -C≡C- | ~2125 | 2140 - 2100 |

| C=O stretch (aldehyde) | -CHO | ~1690 | 1700 - 1680 |

| C=C stretch (aromatic) | Ar C=C | ~1600, 1510, 1465 | 1625 - 1440 |

| C-O-C stretch (ether) | Ar-O-CH₂ | ~1250 | 1275 - 1200 |

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts.

Experimental Protocol: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., Bruker, 400 or 500 MHz) using a suitable deuterated solvent like DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as the internal standard.[5]

Theoretical Protocol: The GIAO method at the B3LYP/6-311++G(d,p) level is applied to the optimized structure. The calculated chemical shifts are referenced against TMS, calculated at the same level of theory.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~10.5 | ~192.0 |

| Naphthyl-H | 7.5 - 9.2 | 115.0 - 138.0 |

| Ether (-O-CH₂-) | ~5.0 | ~57.0 |

| Alkyne (-C≡CH) | ~2.6 | ~78.0 (C≡CH) |

| Alkyne (-C≡CH) | - | ~77.0 (C≡CH) |

Electronic Absorption (UV-Vis) Spectroscopy

Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions and predict the UV-Vis absorption spectrum.[4]

Experimental Protocol: The UV-Vis absorption spectrum would be measured using a UV-Vis spectrophotometer (e.g., Agilent Cary series) in a solvent like ethanol or acetonitrile over a range of 200-800 nm.[5]

Theoretical Protocol: TD-DFT calculations are performed on the optimized geometry to calculate the excitation energies and oscillator strengths of the lowest singlet-to-singlet electronic transitions.

Table 3: Predicted Electronic Transitions (TD-DFT)

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Dominant Character |

|---|---|---|---|

| S₀ → S₁ | ~350 | > 0.1 | π → π* |

| S₀ → S₂ | ~290 | > 0.1 | π → π* |

Electronic and Reactivity Analysis

Understanding the electronic structure is key to predicting the molecule's reactivity and potential applications.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.

-

HOMO: Acts as an electron donor. Expected to be localized on the electron-rich naphthalene ring system.

-

LUMO: Acts as an electron acceptor. Expected to be distributed across the conjugated system, including the aldehyde group.

-

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller gap suggests higher reactivity.

The relationship between these analyses is depicted below.

Caption: Logical flow from optimized geometry to reactivity prediction.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the carbonyl oxygen of the aldehyde group.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the acidic alkyne proton and the aldehyde proton.

-

Green Regions (Neutral Potential): Indicate areas of neutral charge, typically the aromatic rings.

Potential Applications in Drug Development

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] Given the structural motifs in this compound, it could be docked against various biological targets to explore its therapeutic potential. For instance, naphthaldehyde derivatives have been investigated for their interaction with enzymes like acetylcholinesterase (AChE), relevant in Alzheimer's disease research.[3]

Protocol for Molecular Docking:

-

Protein Preparation: Obtain the crystal structure of the target protein (e.g., AChE, PDB ID: 4EY7) from the Protein Data Bank.[6] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized structure of this compound as the ligand.

-

Docking Simulation: Use software like AutoDock Vina to perform the docking.[7] Define a grid box around the active site of the enzyme.

-

Analysis: Analyze the resulting docking poses based on their binding affinity (in kcal/mol) and the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with the active site residues.

Conclusion

This guide outlines a robust theoretical framework for the comprehensive characterization of this compound. Through the integrated application of DFT for structural and spectroscopic analysis, and molecular docking for exploring biological potential, researchers can gain deep insights into the properties of this versatile molecule. The predictive data and detailed protocols provided herein serve as a starting point for guiding future synthesis, characterization, and application-oriented studies, thereby accelerating research and development in related scientific domains.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C14H10O2 | CID 2068128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Propynyloxy)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(2-Propynyloxy)-1-naphthaldehyde, a valuable building block in organic synthesis and medicinal chemistry. This document synthesizes crystallographic data, spectroscopic analysis, and computational modeling principles to offer a detailed understanding of this molecule. Key experimental protocols for its synthesis and characterization are also presented.

Molecular Structure

The molecular structure of this compound (C₁₄H₁₀O₂) has been elucidated through single-crystal X-ray diffraction.[1] The molecule consists of a naphthalene ring system substituted at the 1-position with an aldehyde group and at the 2-position with a propynyloxy group.

The crystal structure reveals that the naphthalene ring system is essentially planar. However, the oxygen atoms of the aldehyde and ether functionalities are slightly displaced from this plane. Specifically, the aldehyde oxygen atom (O1) and the ether oxygen atom (O2) are displaced by 0.09 Å and 0.12 Å, respectively, from the mean plane of the naphthalene ring.[1]

Visualization of Molecular Structure

References

Methodological & Application

Application Notes and Protocols for 2-(2-Propynyloxy)-1-naphthaldehyde in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Propynyloxy)-1-naphthaldehyde is a versatile bifunctional molecule that serves as a valuable building block in bioconjugation and drug discovery. Its unique structure, featuring a terminal alkyne group and a reactive aldehyde, allows for sequential or orthogonal chemical modifications. The propargyl ether (propynyloxy) group is a ready handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the efficient and specific formation of a stable triazole linkage to azide-modified molecules such as proteins, nucleic acids, imaging agents, or drug payloads.[1][2] The aldehyde functionality provides an additional site for conjugation, for instance, through condensation reactions with amine- or hydrazide-containing molecules. This dual reactivity makes this compound an excellent scaffold for the construction of complex biomolecular architectures and targeted therapeutic agents.

Chemical Properties

| Property | Value |

| CAS Number | 58758-48-8 |

| Molecular Formula | C₁₄H₁₀O₂ |

| Molecular Weight | 210.23 g/mol |

| Melting Point | 108-112°C |

| Appearance | Not specified, likely a solid |

| Solubility | Not well-documented, likely soluble in organic solvents |

Core Applications

The primary application of this compound lies in its ability to act as a linker in the synthesis of more complex molecules. The alkyne group is particularly suited for click chemistry reactions, which are known for their high yield, selectivity, and biocompatibility under mild reaction conditions.[3]

-

Bioconjugation: Covalent attachment of molecules to biomolecules such as proteins and peptides.[2]

-

Drug Discovery: Synthesis of novel pharmaceutical compounds and targeted drug delivery systems.[1]

-

Fluorescent Probes: Development of fluorescent sensors and imaging agents.

-

Materials Science: Incorporation into polymers and other materials to impart specific functionalities.[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-functionalized molecule, such as an azide-modified fluorescent dye or biomolecule.

Materials:

-

This compound

-

Azide-containing molecule (e.g., Benzyl Azide, Azide-fluorophore)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

-

Solvent: e.g., a mixture of t-BuOH and water, or DMF

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMF).

-

Prepare a stock solution of the azide-containing molecule (e.g., 10 mM in DMF or water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).

-

Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a suitable reaction vial, add the this compound solution (1 equivalent).

-

Add the azide-containing molecule solution (1.0-1.2 equivalents).

-

Add the ligand solution (e.g., 5 equivalents relative to copper).

-

Add the CuSO₄·5H₂O solution (e.g., 0.1 equivalents).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.2-0.5 equivalents).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for a Typical CuAAC Reaction:

| Parameter | Value | Reference |

| Reactants | Phenyl Propargyl Ether & Benzyl Azide | [3] |

| Catalyst | CuSO₄/Sodium Ascorbate | [3] |

| Ligand | THPTA | [3] |

| Solvent | t-BuOH/H₂O | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | Minutes to hours | [3] |

| Typical Yield | >90% | [3] |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry approach using a strained cyclooctyne derivative, which is particularly useful for applications in living systems where copper toxicity is a concern.

Materials:

-

This compound-azide conjugate (synthesized separately)

-

Cyclooctyne derivative (e.g., Dibenzocyclooctyne, DBCO)

-

Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified this compound derivative in a suitable buffer (e.g., PBS).

-

Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized naphthaldehyde derivative and the DBCO-functionalized molecule in the reaction buffer. A 1.5 to 3-fold molar excess of the DBCO reagent is often recommended.

-

-

Incubation and Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C.

-

Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations.

-

Monitor the reaction progress by HPLC-MS.

-

-

Purification:

-

Purify the conjugate using an appropriate method for the molecules involved, such as Reverse-Phase HPLC (RP-HPLC) for peptides or size-exclusion chromatography for larger biomolecules.

-

Quantitative Data for a Typical SPAAC Reaction:

| Parameter | Value | Reference |

| Reactants | Azide-modified molecule & DBCO-alkyne | [2] |

| Catalyst | None (Catalyst-free) | [2] |

| Solvent | Aqueous buffer (e.g., PBS) | [2] |

| Temperature | Room Temperature to 37°C | [2] |

| Reaction Time | 1-24 hours | [2] |

| Typical Yield | High to Excellent (>90%) | [3] |

Visualized Workflows

CuAAC Reaction Workflow

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Tandem Click and Condensation Bioconjugation Workflow

Caption: A potential tandem workflow utilizing both the alkyne and aldehyde functionalities.

Characterization of Products

The successful synthesis of the triazole product can be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the newly formed triazole ring and the overall molecule.

-

Mass Spectrometry (MS): To verify the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the characteristic azide and alkyne stretches and the appearance of new bands corresponding to the triazole ring.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound is a highly valuable reagent for creating complex molecular architectures through click chemistry. Its dual functionality allows for the construction of sophisticated bioconjugates and novel therapeutic agents. The provided protocols offer a starting point for researchers to utilize this compound in their synthetic strategies, with the potential for further optimization based on the specific molecules involved. The reliability and efficiency of click chemistry make this compound a powerful tool in the fields of chemical biology and drug development.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(2-Propynyloxy)-1-naphthaldehyde

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's reliability, mild conditions, and high yields have made it invaluable in drug discovery, bioconjugation, and materials science.[3][4][5] The use of 2-(2-Propynyloxy)-1-naphthaldehyde as the alkyne component in CuAAC reactions provides a versatile platform for synthesizing novel compounds with potential applications in medicinal chemistry. The resulting triazole products incorporate a naphthaldehyde moiety, which can serve as a pharmacophore or a synthetic handle for further functionalization.

The propynyloxy group is a valuable tool in drug discovery due to its ability to participate in these highly efficient click chemistry reactions.[6] This allows for the rapid covalent ligation of the naphthaldehyde scaffold to a variety of azide-containing molecules, such as small molecule fragments, peptides, or fluorescent probes, to generate diverse chemical libraries for biological screening.[6][7] The stable triazole linker formed is often considered an amide bond mimic and can participate in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of the resulting conjugates.[7]

Applications in Drug Development

The 1,2,3-triazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[3][8][9] The products derived from the CuAAC reaction of this compound can be explored for various therapeutic applications:

-

Enzyme Inhibitors: The naphthaldehyde-triazole scaffold can be designed to interact with the active sites of various enzymes. The aldehyde functionality can form covalent or non-covalent interactions with amino acid residues, while the triazole and appended substituents can provide additional binding interactions.

-

Fluorescent Probes: The naphthalene ring is inherently fluorescent. Modification of this core through CuAAC can lead to the development of novel fluorescent probes for bioimaging and diagnostics. The triazole linkage can be used to attach targeting moieties that direct the probe to specific cells or organelles.[]

-

Anticancer Agents: The incorporation of a propynyloxy group into flavonoid-like scaffolds has been explored for the development of novel anticancer agents.[6] Similarly, the naphthaldehyde-triazole conjugates can be screened for cytotoxic activity against various cancer cell lines.

-

Proteolysis Targeting Chimeras (PROTACs): The CuAAC reaction is a key strategy for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins.[6] The propynyloxy-naphthaldehyde moiety could be incorporated as a ligand for a target protein, linked via a triazole to an E3 ligase-binding element.

Quantitative Data Summary

The following table summarizes representative quantitative data for CuAAC reactions under various conditions. Note that these are general examples and the optimal conditions for this compound may vary.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| CuSO₄/Sodium Ascorbate | THPTA | t-Butanol/Water | Room Temperature | 1 h | >95% | [11] |

| [Cu₂(μ-Br)₂(NHC)]₂ | None | Neat | 25 | 5 min | >98% | [1] |

| CuI | N,N-dimethylethylenediamine | 1ChCl/2Gly (DES) | 85 | 5 h | 93% | [12] |

| CuSO₄·5H₂O | None | GA/TMG (NADES) | 50 | 3 h | 78-99% | [13] |

| CuBr | NEt₃ | Acetonitrile | Room Temperature | 30 min | ~98% | [1] |

*THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, NHC: N-heterocyclic carbene, DES: Deep Eutectic Solvent, NADES: Natural Deep Eutectic Solvent, GA/TMG: Glycolic acid/trimethylglycine.

Experimental Protocols

General Protocol for CuAAC Reaction of this compound with an Azide

This protocol provides a general procedure for the copper(I)-catalyzed cycloaddition of this compound with an azide of interest.

Materials:

-

This compound (Alkyne)

-

Azide compound (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as an accelerating ligand)[14]

-

Solvent (e.g., a mixture of t-butanol and water, DMSO, or DMF)[6][14]

-

Deionized water

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of Reactants:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) and the azide compound (1.0 - 1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).[6]

-

-

Preparation of Catalyst Solution:

-

In a separate vial, prepare a fresh solution of the copper(I) catalyst. Dissolve copper(II) sulfate pentahydrate (0.01 - 0.1 eq) in a minimal amount of deionized water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.02 - 0.2 eq) in deionized water.

-

If using a ligand, prepare a solution of THPTA (e.g., 5 equivalents with respect to copper) in water.[11][14]

-

-

Reaction Execution:

-